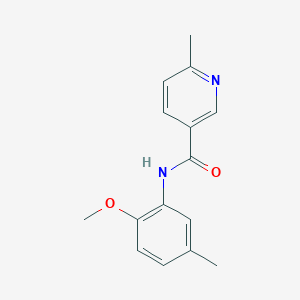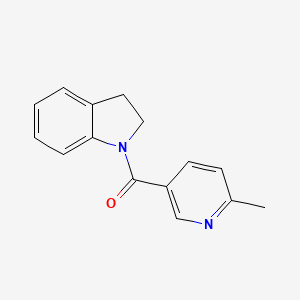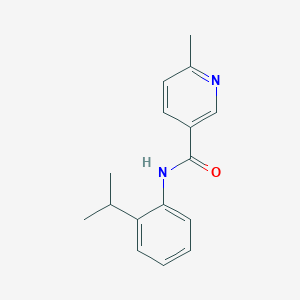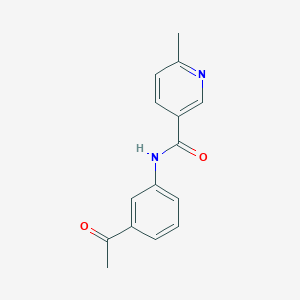
N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide, also known as MMPC, is a chemical compound that has gained increasing attention in scientific research due to its potential therapeutic applications. MMPC belongs to the class of pyridine carboxamides and has been found to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide involves its ability to modulate specific enzymes and signaling pathways involved in various cellular processes. N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. By modulating these enzymes, N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide can alter cellular processes and exhibit its therapeutic effects.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide has been found to protect against oxidative stress, improve mitochondrial function, and promote autophagy. N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide has several advantages for lab experiments, including its relatively low cost and ease of synthesis. N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide also exhibits a range of therapeutic effects, making it a versatile compound for studying various cellular processes. However, N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide has some limitations for lab experiments, including its limited solubility in aqueous solutions and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide. One area of research is the development of N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the effects of N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide on specific cellular pathways and processes. Additionally, the potential therapeutic applications of N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide in other areas, such as metabolic disorders and cardiovascular diseases, warrant further investigation.
Méthodes De Synthèse
The synthesis of N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide involves a multi-step process that begins with the reaction of 2-methoxy-5-methylphenylamine with acetyl chloride to form N-acetyl-2-methoxy-5-methylphenylamine. This intermediate is then reacted with 3-methylpyridine-2-carboxylic acid to form N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide. The purity of N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and neurodegenerative diseases. N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide has been found to exhibit anti-inflammatory and anti-cancer properties by inhibiting the activity of specific enzymes and signaling pathways involved in these processes. Additionally, N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide has been found to protect against neuronal cell death and improve cognitive function in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-4-7-14(19-3)13(8-10)17-15(18)12-6-5-11(2)16-9-12/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIGAFHCLLXUPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-chloranyl-2-(1,2,4-triazol-1-yl)phenyl]-2-(4-fluoranylphenoxy)ethanamide](/img/structure/B7457901.png)

![1-[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B7457926.png)

![N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457933.png)


![5-(1,3-Benzodioxol-5-yl)-3-[(2,2-dichlorocyclopropyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7457953.png)


![2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-(2-methylbutan-2-yl)acetamide](/img/structure/B7457980.png)
![1-benzyl-N-methylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7457993.png)